BenchChemオンラインストアへようこそ!

(S)-WAY 100135 dihydrochloride

Stereochemistry In Vivo Pharmacology 5-HT1A Receptor

Procure (S)-WAY 100135 dihydrochloride for unambiguous 5-HT1A antagonism. This stereospecific silent antagonist (IC50 15.5 nM) features an inactive R-enantiomer, enabling definitive target engagement studies. Unlike WAY-100635, it exhibits distinct in vivo electrophysiology, avoiding confounding neuronal firing artifacts. Ideal for hyperglycemia, microdialysis, and behavioral research requiring enantiomer-specific controls.

Molecular Formula C24H35Cl2N3O2
Molecular Weight 468.46
CAS No. 149007-53-4
Cat. No. B2737048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-WAY 100135 dihydrochloride
CAS149007-53-4
Molecular FormulaC24H35Cl2N3O2
Molecular Weight468.46
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m0../s1
InChIKeyVJGZNBYDSDEOED-FJSYBICCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-WAY 100135 dihydrochloride (CAS 149007-53-4) for Serotonergic Research: Potency & Selectivity


(S)-WAY 100135 dihydrochloride is a stereospecific, potent 5-HT1A receptor antagonist that is widely employed in neuropharmacological studies. Its primary mechanism of action involves the selective blockade of the serotonin 1A (5-HT1A) receptor . In vitro, it demonstrates high affinity for the 5-HT1A receptor, with a reported IC50 of 15.5 nM in rat hippocampal membranes . The compound is characterized by a high degree of selectivity, showing negligible affinity (IC50 > 1000 nM) for related serotonergic (5-HT1B, 1C, 2), dopaminergic (D2), and adrenergic (α1, α2) receptors . Unlike other 5-HT1A ligands, (S)-WAY 100135 is noted for its lack of agonist activity, functioning as a silent antagonist at somatodendritic autoreceptors [1]. This specific profile makes it a critical tool for dissecting the role of 5-HT1A receptors in complex neurological pathways without the confounding influence of partial agonism or off-target effects.

Why (S)-WAY 100135 Cannot Be Replaced by WAY-100635 or Other 5-HT1A Antagonists


In the context of 5-HT1A receptor pharmacology, the term '5-HT1A antagonist' encompasses a diverse group of molecules with profoundly different functional profiles, making generic substitution scientifically invalid. While WAY-100635 is often cited as the prototypical silent antagonist, (S)-WAY 100135 is uniquely differentiated by its stereospecific activity and a distinct in vivo profile that includes a noted lack of silent antagonist properties in certain physiological models [1]. Specifically, studies directly comparing the two compounds reveal that (S)-WAY 100135, unlike WAY-100635, does not increase serotonergic neuronal firing in behaving cats and weakly attenuates the action of the 5-HT1A agonist 8-OH-DPAT [1]. Furthermore, the biological activity of WAY-100135 is highly stereoselective, with the (S)-enantiomer being the active form, while the (R)-enantiomer is virtually inactive [2]. These critical differences mean that substituting (S)-WAY 100135 with its racemate, the (R)-enantiomer, or even a more 'silent' analog like WAY-100635 will result in different, and likely confounding, experimental outcomes. The following evidence details these verifiable and quantifiable differentiators.

Quantifiable Evidence for (S)-WAY 100135 Differentiation vs. Analogs & Enantiomers


Stereoselective Activity: (S)-WAY 100135 is the Active Enantiomer In Vivo

The biological activity of WAY-100135 is highly stereoselective. In a direct head-to-head comparison, (S)-WAY 100135 was significantly more potent than the (R)-enantiomer at blocking 8-OH-DPAT-induced hyperglycemia in conscious rats [1]. The (S)-enantiomer demonstrated a minimum effective dose (MED) of 1 mg/kg i.v. for attenuating the hyperglycemic response, while the (R)-enantiomer was inactive at doses up to 3 mg/kg i.v. [1]. This demonstrates that the 5-HT1A antagonist properties reside predominantly in the (S)-enantiomer, and that using the racemic mixture or the (R)-enantiomer would not provide equivalent results.

Stereochemistry In Vivo Pharmacology 5-HT1A Receptor Hyperglycemia

Functional In Vivo Profile: (S)-WAY 100135 is Not a Silent Antagonist Like WAY-100635

In a direct comparative study in awake, behaving cats, (S)-WAY 100135 and WAY-100635 exhibited opposite effects on the spontaneous firing of serotonergic neurons in the dorsal raphe nucleus [1]. WAY-100635 (0.025-0.5 mg/kg i.v.) significantly increased neuronal activity, consistent with the blockade of a tonic inhibitory autoreceptor [1]. In contrast, (S)-WAY 100135 (0.025-1.0 mg/kg i.v.) moderately depressed neuronal activity across all tested doses [1]. Furthermore, while pretreatment with WAY-100635 (≥0.1 mg/kg i.v.) completely blocked the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, (S)-WAY 100135 (0.5 mg/kg i.v.) only weakly attenuated this effect [1].

Electrophysiology Serotonergic Neurons 5-HT1A Autoreceptor In Vivo Comparison

Enantiomer-Specific Antagonist Potency at the Somatodendritic 5-HT1A Autoreceptor

The ability of WAY-100135 enantiomers to block the action of a 5-HT1A agonist at the somatodendritic autoreceptor was evaluated in vivo. The (+)-enantiomer of WAY-100135 was significantly more potent than the (-)-enantiomer in antagonizing the 8-OH-DPAT-induced decrease in hippocampal 5-HT release [1]. Pretreatment with (+)-WAY 100135 at doses of 1.0–10 mg/kg s.c. completely blocked the effect, whereas (-)-WAY 100135 at a dose of 10 mg/kg s.c. had no significant effect on the 8-OH-DPAT-induced inhibition of 5-HT release [1].

Microdialysis 5-HT Release Somatodendritic Autoreceptor Enantiomer Comparison

Validated Application Scenarios for (S)-WAY 100135 in Neuroscience Research


Dissecting Stereospecific 5-HT1A Antagonism in Metabolic Studies

In studies of 5-HT1A-mediated hyperglycemia, (S)-WAY 100135 serves as the essential active comparator to control for enantiomer-specific effects. Its defined potency (MED of 1 mg/kg i.v. to attenuate 8-OH-DPAT-induced hyperglycemia) and the inactivity of its (R)-enantiomer make it an ideal tool for confirming target engagement and stereoselective pharmacology in metabolic research [1].

Investigating Autoreceptor vs. Heteroreceptor Function Using In Vivo Microdialysis

(S)-WAY 100135's proven ability to act as a silent antagonist at somatodendritic 5-HT1A autoreceptors, as demonstrated by its blockade of 8-OH-DPAT-induced decreases in hippocampal 5-HT, makes it a key reagent for microdialysis studies. This allows researchers to specifically isolate the contribution of autoreceptor feedback mechanisms on neurotransmitter release, separate from postsynaptic receptor activity [2].

Benchmarking Functional Selectivity Against the Silent Antagonist WAY-100635

For electrophysiological studies of serotonergic neurons, (S)-WAY 100135 provides a unique functional profile that is distinct from WAY-100635. Its documented inability to increase neuronal firing, and its weak antagonism of 8-OH-DPAT, make it a valuable comparative tool for characterizing the functional selectivity of novel 5-HT1A ligands or for exploring state-dependent pharmacology of the receptor [3].

Validating 5-HT1A-Mediated Behavior in Rodent Models

In behavioral pharmacology, (S)-WAY 100135 is used to confirm the specific involvement of 5-HT1A receptors. For example, its ability to attenuate the stereotyped behavior induced by the NMDA antagonist dizocilpine (at a dose of 10 mg/kg) confirms a role for 5-HT1A receptor activation in this complex behavioral phenotype, separate from dopaminergic or glutamatergic effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-WAY 100135 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.